N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

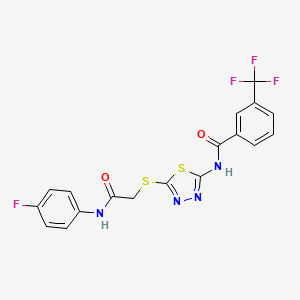

The compound N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted with:

- A 3-(trifluoromethyl)benzamide group at position 2.

- A thioether-linked 4-fluorophenylamino-oxoethyl chain at position 3.

This structure combines fluorinated aromatic moieties and a thiadiazole heterocycle, which are common in bioactive molecules due to their metabolic stability and electronic effects.

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N4O2S2/c19-12-4-6-13(7-5-12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-2-1-3-11(8-10)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUYSIMHIDUQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that integrates a thiadiazole scaffold with various functional groups, suggesting significant potential in medicinal chemistry. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structure and Properties

The compound's structure includes:

- A thiadiazole ring , known for its diverse biological activities.

- A trifluoromethyl group , which can enhance lipophilicity and biological activity.

- A fluorophenyl moiety , contributing to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cell lines. |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation in various models. |

Anticancer Activity

The anticancer potential of this compound has been supported by studies demonstrating its efficacy against several cancer cell lines. For instance, derivatives with similar structures have shown significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells through mechanisms involving apoptosis induction and cell cycle arrest .

In vitro studies have employed the MTT assay to determine the median inhibitory concentration (IC50), revealing that modifications to the thiadiazole structure can enhance anticancer activity. For example, the introduction of lipophilic groups has been correlated with improved potency .

Antimicrobial Activity

Compounds featuring the 1,3,4-thiadiazole backbone have demonstrated notable antimicrobial properties. Studies have reported that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

For example:

- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard treatments like itraconazole .

Anti-inflammatory Effects

Research indicates that certain thiadiazole derivatives can modulate inflammatory responses. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Cytotoxicity Study : A study evaluating 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed enhanced cytotoxic effects when combined with piperazine rings. These modifications led to improved IC50 values against MCF-7 cells .

- Antimicrobial Evaluation : A series of 2-amino-1,3,4-thiadiazoles were tested for antibacterial activity against E. coli and P. aeruginosa, showing promising results with MIC values significantly lower than those of conventional antibiotics .

Scientific Research Applications

Antimicrobial Activity

The compound's structural features suggest significant antimicrobial properties. Thiadiazole derivatives, including this compound, have been shown to exhibit activity against various bacterial and fungal strains.

- Mechanism : The thiazole ring is known to interfere with microbial cell wall synthesis, while the fluorophenyl group enhances lipophilicity, allowing better penetration into microbial membranes.

-

Case Studies :

- In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) as low as 25 μg/mL .

- Another study highlighted that thiadiazole derivatives showed promising antifungal activity against Aspergillus niger and other fungal pathogens .

Anticancer Properties

Recent research indicates that N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide may possess anticancer properties.

- Mechanism : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with DNA synthesis .

-

Case Studies :

- A study reported that similar compounds demonstrated efficacy against various cancer cell lines, suggesting a potential for this compound in cancer therapy.

- Another investigation indicated that certain thiadiazole derivatives inhibited tumor growth in animal models, further supporting their role as anticancer agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored.

- Mechanism : The presence of the amide group may facilitate interaction with inflammatory mediators, potentially reducing cytokine production.

-

Case Studies :

- Research has shown that thiadiazole derivatives can significantly reduce inflammation in models of arthritis and other inflammatory diseases.

Antiviral Activity

Emerging studies suggest that this compound may exhibit antiviral properties.

- Mechanism : Similar compounds have been shown to inhibit viral replication by targeting viral enzymes involved in nucleic acid synthesis.

- Case Studies :

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity.

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Thiadiazole ring | Antimicrobial | Interferes with cell wall synthesis |

| Fluorophenyl group | Enhanced lipophilicity | Improves membrane penetration |

| Amide group | Anti-inflammatory | Modulates inflammatory pathways |

| Trifluoromethyl group | Potential anticancer | May enhance binding affinity to targets |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its molecular weight and functional groups.

- Factors such as solubility, stability in physiological conditions, and metabolic pathways are critical for determining its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences

Key Observations :

- The target compound’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs .

- Thioether linkages (common in ) improve metabolic stability over sulfonamide or ester linkages seen in other analogs .

- Fluorinated aryl groups (e.g., 4-fluorophenyl) are recurrent in bioactive compounds for target affinity and pharmacokinetics .

Key Observations :

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core, followed by thioether linkage formation and amidation. Key steps include:

- Thiadiazole ring synthesis : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions.

- Thioether bond formation : Reaction of a mercapto-thiadiazole intermediate with α-haloacetamide derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) in polar aprotic solvents (DMF, DCM) with a base (K₂CO₃) .

- Amidation : Coupling the thiadiazole-thioether intermediate with 3-(trifluoromethyl)benzoyl chloride using coupling agents like EDC/HOBt .

Optimization Tips : - Control reaction temperature (60–80°C for thioether formation) to minimize side reactions.

- Use chromatographic purification (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and amide bond formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and thiadiazole ring vibrations .

- X-ray Crystallography (if crystals form): Resolves 3D structure and confirms stereoelectronic effects of the trifluoromethyl group .

Advanced: How can researchers resolve low solubility in aqueous media during bioactivity assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without compromising cell viability .

- Surfactant-Assisted Dispersion : Incorporate Tween-80 or PEG-400 in buffer solutions .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

Advanced: What computational approaches predict binding modes and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The trifluoromethyl group often engages in hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes (e.g., GROMACS/AMBER) .

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using MOE or RDKit .

Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter bioactivity .

- Dosage Adjustment : Optimize dosing regimens based on bioavailability studies (e.g., AUC calculations in rodent models) .

Advanced: What strategies validate the mechanism of action for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., tyrosine kinases) using fluorescence-based substrates .

- siRNA Knockdown : Silence putative targets in cell lines to observe rescue effects on compound activity .

- Thermal Shift Assay (TSA) : Confirm target engagement by monitoring protein melting temperature shifts .

Advanced: How can structure-activity relationship (SAR) studies optimize potency?

Methodological Answer:

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess ring flexibility .

- Alkyl Chain Modification : Vary the thioethyl linker length to balance lipophilicity and steric effects .

Advanced: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis/oxidation .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.